molecular formula C5H6BrNO B2369913 (2S,3R)-3-Bromooxolane-2-carbonitrile CAS No. 2243514-99-8

(2S,3R)-3-Bromooxolane-2-carbonitrile

Cat. No.: B2369913
CAS No.: 2243514-99-8
M. Wt: 176.013
InChI Key: RGNBBGYKBYBZLZ-UHNVWZDZSA-N
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Description

(2S,3R)-3-Bromooxolane-2-carbonitrile is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Bromooxolane-2-carbonitrile typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve the desired enantiomeric excess. For instance, the enantioselective synthesis of similar compounds often involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts, such as engineered enzymes, can also be explored to achieve high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Bromooxolane-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

    Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes.

    Oxidation and Reduction: Depending on the reagents and conditions, the compound can be oxidized or reduced to form different products.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxides, and amines.

    Bases: Strong bases like sodium ethoxide are used in elimination reactions.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used to modify the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, elimination reactions typically yield alkenes, while substitution reactions result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

(2S,3R)-3-Bromooxolane-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-Bromooxolane-2-carbonitrile involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity and downstream pathways .

Properties

IUPAC Name

(2S,3R)-3-bromooxolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c6-4-1-2-8-5(4)3-7/h4-5H,1-2H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNBBGYKBYBZLZ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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